cis-3-(Hydroxymethyl)cyclopentanol
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Overview
Description
cis-3-(Hydroxymethyl)cyclopentanol: is an organic compound with the molecular formula C6H12O2 It is a cyclopentane derivative with a hydroxymethyl group and a hydroxyl group attached to the third carbon atom in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenative Rearrangement: One common method for synthesizing cis-3-(Hydroxymethyl)cyclopentanol involves the hydrogenative rearrangement of biomass-derived furfurals, such as 5-hydroxymethylfurfural.
Reduction of Esters: Another method involves the reduction of 3-hydroxycyclopentanecarboxylic acid esters using lithium aluminum hydride in dry tetrahydrofuran.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods often involve continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-(Hydroxymethyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form cyclopentane derivatives with additional hydroxyl groups.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation Products: Cyclopentanone derivatives.
Reduction Products: Cyclopentane derivatives with multiple hydroxyl groups.
Substitution Products: Halogenated cyclopentane derivatives.
Scientific Research Applications
cis-3-(Hydroxymethyl)cyclopentanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of cis-3-(Hydroxymethyl)cyclopentanol involves its interaction with various molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Cyclopentanol: A simpler cyclopentane derivative with a single hydroxyl group.
3-Hydroxymethylcyclopentanone: A related compound with a ketone group instead of a hydroxyl group.
5-Hydroxymethylfurfural: A precursor in the synthesis of cis-3-(Hydroxymethyl)cyclopentanol.
Uniqueness: this compound is unique due to its specific configuration and the presence of both hydroxyl and hydroxymethyl groups.
Properties
IUPAC Name |
(1S,3R)-3-(hydroxymethyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAXTIFHKIGLEJ-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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